(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane
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Overview
Description
(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[34]octane is a complex organic compound characterized by its spirocyclic structure, which includes oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure stereoselectivity and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and reduced byproduct formation .
Chemical Reactions Analysis
Types of Reactions
(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions of this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Shares a similar spirocyclic core but lacks the oxygen and sulfur atoms.
1-oxa-2-azaspiro[2.5]octane: Contains an oxygen and nitrogen atom in the spirocyclic structure but differs in ring size and substitution pattern.
Uniqueness
(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane is unique due to its combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic framework. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(7S)-7,8-dibenzyl-2-oxa-5-thia-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-3-7-16(8-4-1)11-18-13-22-19(14-21-15-19)20(18)12-17-9-5-2-6-10-17/h1-10,18H,11-15H2/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLLZGBLYJZRDG-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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